Ibudilast-d7 is classified as a stable isotope-labeled compound, specifically a deuterated analog of ibudilast. The molecular formula for ibudilast-d7 is with a molecular weight of 237.35 g/mol. It is categorized under respiratory drugs and neuroinflammation research chemicals, making it relevant for studies focused on pain, inflammation, and neurological disorders .
The synthesis of ibudilast-d7 typically involves the modification of the original ibudilast synthesis process to incorporate deuterium atoms. The general synthetic route includes:
The yield from these processes can range from 80% to 95%, making it suitable for industrial production.
Ibudilast-d7 participates in various chemical reactions that are essential for understanding its metabolism. Key reactions include:
These reactions are typically monitored using techniques such as high-performance liquid chromatography coupled with mass spectrometry.
The mechanism of action of ibudilast involves inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate within cells. This action has several downstream effects:
Research indicates that these mechanisms contribute significantly to its therapeutic potential in treating conditions like multiple sclerosis.
Ibudilast-d7 exhibits several notable physical and chemical properties:
These properties are critical for ensuring accurate results in pharmacokinetic studies .
Ibudilast-d7 is primarily used in scientific research settings, particularly for:
Ibudilast-d7 (C14H11D7N2O) is a deuterated analog of the neuroprotective agent ibudilast, where seven hydrogen atoms (H) are replaced by deuterium (D). This isotopic labeling occurs specifically at the isobutyryl methyl groups (−C(C1H3)2 → −C(CD3)(CD2H) or −C(CD3)2), confirmed by SMILES notations: O=C(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C1=C2C=CC=CN2N=C1C(C)C [1] [3] [9]. The molecular weight increases from 230.31 g/mol (ibudilast) to 237.35 g/mol due to deuterium incorporation [1] [5]. Two primary CAS numbers identify this compound: 2713301-45-0 (standardized) and 1204192-90-4 (alternative) [3] [7] [9]. The isotopic purity typically exceeds 95%, as verified by HPLC and mass spectrometry [1] [10].
Ibudilast-d7 retains the core pyrazolopyridine scaffold and pharmacological activity of its parent compound but exhibits distinct properties due to deuterium substitution:
Table 1: Structural and Functional Comparison
Property | Ibudilast | Ibudilast-d7 | Significance |
---|---|---|---|
Molecular Formula | C14H18N2O | C14H11D7N2O | Altered pharmacokinetics [3] |
Molecular Weight (g/mol) | 230.31 | 237.35 | Quantification via mass spectrometry |
PDE4 Inhibition | IC50 ~0.1–1 µM | Equivalent | Maintains biological activity [8] [9] |
Metabolic Stability | Moderate hepatic metabolism | Enhanced (deuterium isotope effect) | Prolonged half-life in research [3] [7] |
Deuterium strategically modifies metabolic soft spots without altering the binding affinity for phosphodiesterase (PDE) or macrophage migration inhibitory factor (MIF) targets [8]. This makes ibudilast-d7 a critical tool for tracing drug distribution and metabolism in preclinical models [3] [9].
Ibudilast-d7 shares similar bulk properties with ibudilast but exhibits nuanced differences in stability:
Table 2: Key Physicochemical Properties
Parameter | Value | Analytical Method |
---|---|---|
Purity | >95% | HPLC [1] |
Storage Temperature | –20°C (long-term); 4°C (short-term) | Product specifications [10] |
Solubility (DMSO) | >50 mg/mL (estimated) | In vitro protocols [7] |
Formula Weight | 237.35 g/mol | Mass spectrometry [5] |
The deuterium labeling does not significantly alter the compound’s partition coefficient (logP ≈3.6) or ionization profile (pKa ~1.8–3.7), as predicted by computational models [8] [9]. However, it enhances resistance to CYP450-mediated oxidation, extending its utility in metabolic studies [3] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: